molecular formula C24H18ClN3 B2882010 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-09-5

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2882010
CAS No.: 901006-09-5
M. Wt: 383.88
InChI Key: KVCMHOXXABHELZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, substituted with chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a quinoline derivative. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Fusing with Quinoline: The pyrazole intermediate is then reacted with a quinoline derivative, often using a cyclization reaction facilitated by a catalyst such as a Lewis acid (e.g., AlCl3) or under microwave irradiation to enhance reaction rates.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert nitro groups to amines or reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methyl substituents, which may affect its reactivity and biological activity.

    8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the chlorophenyl group, potentially altering its chemical properties and applications.

    1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks both the chlorophenyl and methyl groups, making it less complex and possibly less versatile.

Uniqueness

The presence of both chlorophenyl and methylphenyl groups in 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline contributes to its unique chemical reactivity and potential for diverse applications. These substituents can influence the compound’s electronic properties, steric effects, and overall stability, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-3-10-19(11-4-15)28-24-20-13-16(2)5-12-22(20)26-14-21(24)23(27-28)17-6-8-18(25)9-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCMHOXXABHELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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